
2(3H)-Thiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Thiophenone is an organic compound with the molecular formula C4H4OS It is a sulfur-containing heterocycle, characterized by a five-membered ring structure with one sulfur atom and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2(3H)-Thiophenone can be synthesized through several methods. One common approach involves the cyclization of 3-mercaptopropionic acid with phosphorus pentachloride (PCl5) under reflux conditions. Another method includes the reaction of thiophene with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2(3H)-Thiophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiophenol derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Thiophenol derivatives.
Substitution: Halogenated and nitrated thiophenes.
Aplicaciones Científicas De Investigación
2(3H)-Thiophenone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing heterocycles.
Biology: It is used in the study of enzyme inhibition and as a probe for sulfur metabolism.
Industry: It is utilized in the production of dyes, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2(3H)-Thiophenone involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic processes. The sulfur atom in its structure plays a crucial role in its reactivity and interaction with biological molecules.
Comparación Con Compuestos Similares
Thiophene: Lacks the ketone functional group, making it less reactive in certain chemical reactions.
2-Thiophenecarboxaldehyde: Contains an aldehyde group instead of a ketone, leading to different reactivity and applications.
Thiophenol: Has a hydroxyl group attached to the sulfur atom, resulting in distinct chemical properties.
Uniqueness of 2(3H)-Thiophenone: this compound is unique due to its ketone functional group, which imparts specific reactivity and makes it a versatile intermediate in organic synthesis
Propiedades
Número CAS |
20893-64-5 |
|---|---|
Fórmula molecular |
C4H4OS |
Peso molecular |
100.14 g/mol |
Nombre IUPAC |
3H-thiophen-2-one |
InChI |
InChI=1S/C4H4OS/c5-4-2-1-3-6-4/h1,3H,2H2 |
Clave InChI |
NKAMYGXYCWMPTC-UHFFFAOYSA-N |
SMILES canónico |
C1C=CSC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


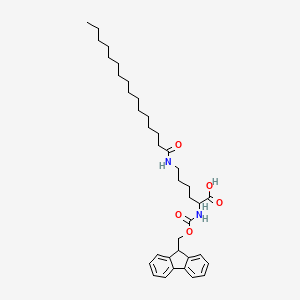

![7-Fluoro-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12828829.png)
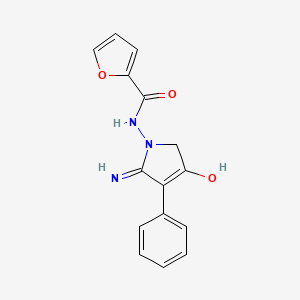
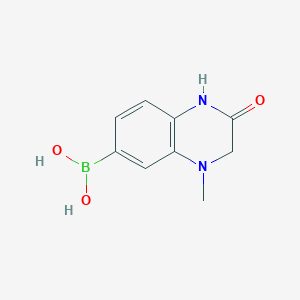
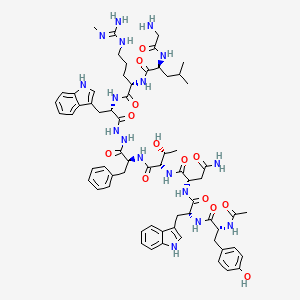
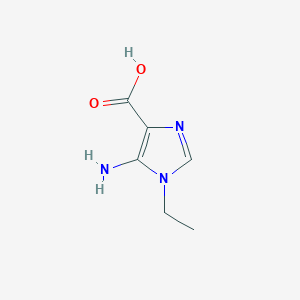
![Bis[trimethyl-3-[[(tridecafluorohexyl)sulphonyl]amino]propylammonium] sulphate](/img/structure/B12828864.png)



![1-(2,3-Dihydro-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12828878.png)
![2-(4,5-Dihydro-1H-imidazol-1-yl)benzo[d]thiazole](/img/structure/B12828881.png)

